4-(4-Bromophenoxy)phenol

Environmental Toxicology Disinfection Byproducts Water Treatment

Procurement of 4-(4-Bromophenoxy)phenol (CAS 13320-48-4) is essential when synthetic routes require the 4-bromo substitution pattern. This halogenated diphenyl ether features a para-bromine handle for cross-coupling and a free phenolic -OH for esterification—enabling herbicide (phenoxyphenoxy)propionate synthesis, environmental DBP monitoring, and antimicrobial SAR studies. Its XLogP3=4.0, mp 71-78°C, and heavy-atom photochemical activity differentiate it from non-brominated analogs. Available in ≥98% purity with 0-8°C storage. Order now for R&D or pilot-scale needs.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 13320-48-4
Cat. No. B084324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)phenol
CAS13320-48-4
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
InChIKeyHMBBTPMHPQGJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)phenol (CAS 13320-48-4): Halogenated Diphenyl Ether Building Block for Herbicidal Intermediates and Specialty Materials


4-(4-Bromophenoxy)phenol (CAS 13320-48-4) is a halogenated diphenyl ether derivative with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol [1]. This compound is characterized by a bromine atom substituted at the para position of one phenoxy ring, with a free phenolic hydroxyl group at the para position of the opposing ring, providing dual reactive handles for downstream synthetic elaboration [2]. It is commercially available as a white to off-white crystalline solid with reported melting points ranging from 71–78°C (depending on purity grade and vendor specification) [1]. Its primary documented industrial relevance lies in its use as a key brominated intermediate in the synthesis of herbicidal (phenoxyphenoxy)propionate derivatives, a class of selective post-emergent grass herbicides [3].

Why 4-(4-Bromophenoxy)phenol Cannot Be Replaced with Unhalogenated or Alternative Halogenated Diphenyl Ethers in Key Applications


The performance of 4-(4-bromophenoxy)phenol is dictated by three structure-dependent properties that preclude simple substitution. First, the para-bromine substituent confers a significantly higher calculated partition coefficient (XLogP3 = 4.0) compared to its non-halogenated parent 4-phenoxyphenol [1][2], altering solubility and membrane partitioning in both synthetic and biological contexts. Second, the bromine atom provides a well-defined reactive handle for downstream cross-coupling chemistry (e.g., Suzuki-Miyaura, Ullmann) that is absent in non-halogenated analogs . Third, halogen substitution profoundly alters both thermal behavior and the electronic environment of the aromatic system: the target compound exhibits a distinct melting point (71–78°C) compared to its 4-fluoro analog (92–98°C) and 4,4′-oxydiphenol (163–168°C), and halogen identity determines the heavy-atom effect on photophysical properties such as singlet oxygen generation and fluorescence quantum yield . These differences—spanning reactivity, physicochemical profile, and material properties—make interchanging this compound with non-halogenated or differently halogenated analogs scientifically invalid without re-optimizing entire synthetic routes or material formulations.

Quantitative Differentiation Evidence for 4-(4-Bromophenoxy)phenol: Comparator-Based Performance Data


Halogen-Dependent Environmental Toxicity: 1–3 Orders of Magnitude Higher Toxicity Than Non-Halogenated Precursors

In a comparative study of coupling phenolic disinfection byproducts, 4-(4-bromophenoxy)phenol exhibited toxicity 1–3 orders of magnitude greater than its non-halogenated precursor 4-phenoxyphenol and uncoupled DBPs such as 4-iodophenol [1]. This halogen-dependent toxicity elevation was consistently observed across the halogen series, with brominated and iodinated analogs showing the most pronounced increases relative to non-halogenated comparators. The study also detected 0.355 ng/L of 4-(4-bromophenoxy)phenol in Songhua River water, confirming its environmental occurrence as a transformation product during oxidative water treatment followed by chlorination [1].

Environmental Toxicology Disinfection Byproducts Water Treatment

Halogen Series Comparative Toxicity: Bromo- and Iodo-Analogs Show Parallel Magnitude Increases Over Chloro-Analog

Direct comparison across the halogen substitution series reveals that 4-(4-bromophenoxy)phenol and 4-(4-iodophenoxy)phenol exhibit comparable toxicity elevations (1–3 orders of magnitude) over non-halogenated precursors, with 4-(4-chlorophenoxy)phenol also included in the same toxicity tier [1]. The study specifically lists all three halogenated analogs—4-(4-chlorophenoxy)phenol, 4-(4-bromophenoxy)phenol, and 4-(4-iodophenoxy)phenol—as exhibiting this elevated toxicity profile, distinguishing them as a distinct hazard class separate from their precursors [1].

Halogen-Dependent Bioactivity Environmental Chemistry Structure-Activity Relationship

Patent-Documented Herbicidal Intermediate Specificity: Para-Bromo Substitution Required for Agrochemical Synthetic Routes

European Patent EP 0 384 043 A2 (assigned to The Dow Chemical Company) specifically claims processes for preparing substituted 4-bromo phenoxyphenols as essential intermediates for herbicidal (phenoxyphenoxy)propionates [1]. The patent explicitly identifies 2-(4-(2′-halo-4′-bromophenoxy)phenoxy)propionates as exhibiting particularly desirable herbicidal properties [1]. This structural requirement—featuring the bromine atom at the 4′-position of the phenoxy ring—cannot be satisfied by non-brominated analogs, and the synthetic methodology disclosed was developed specifically to avoid the industrial hazards of diazonium chemistry previously required for bromoaryl ether synthesis [1]. The 4-bromo substitution pattern is therefore not merely a synthetic convenience but a structural requirement for the ultimate herbicidal activity of the target propionate derivatives.

Agrochemical Synthesis Herbicide Intermediates Patent Chemistry

Distinct Physicochemical Profile: 4-Bromo Analog Shows Intermediate Melting Point and Unique Photophysical Properties Versus Fluoro- and Non-Halogenated Analogs

The 4-bromo substitution on 4-(4-bromophenoxy)phenol produces a melting point of 71–78°C , which is intermediate between the higher-melting 4-fluoro analog (92–98°C) and the significantly higher-melting non-halogenated 4,4′-oxydiphenol (163–168°C) . This thermal behavior reflects the bromine atom's larger van der Waals radius disrupting crystal packing compared to the fluoro analog. Additionally, the presence of the bromine atom confers a heavy-atom effect that enables singlet oxygen generation upon irradiation—a photochemical property not observed in non-halogenated or light-halogen (fluoro, chloro) analogs due to insufficient spin-orbit coupling . The compound exhibits a fluorescence quantum yield of 0.065% with maximum emission at ~275 nm (excitation range 240–280 nm), parameters that are halogen-identity dependent .

Material Science Thermal Properties Photochemistry

Enhanced Lipophilicity (XLogP3 = 4.0) Distinguishes Bromo Analog from Non-Halogenated Parent for Partition-Dependent Applications

Computed physicochemical properties reveal that 4-(4-bromophenoxy)phenol exhibits an XLogP3 value of 4.0 [1], representing a substantial increase in lipophilicity compared to the non-halogenated parent compound 4-phenoxyphenol (XLogP3 ≈ 2.9) [2]. This ~1.1 log unit difference corresponds to approximately a 12.6-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability and altered distribution behavior in biological systems and biphasic reaction media. The topological polar surface area (TPSA) of 29.5 Ų remains identical to non-halogenated analogs, indicating that the lipophilicity enhancement derives from the bromine atom's hydrophobic contribution without sacrificing hydrogen-bonding capacity [1].

Physicochemical Properties Medicinal Chemistry ADME

Brominated Phenoxyphenol Scaffold: Class-Level Antibacterial Activity Against Biofilm-Incorporated and Persistent MRSA

While the specific compound 4-(4-bromophenoxy)phenol has not been directly evaluated in published antimicrobial assays, the broader class of brominated phenoxyphenols has demonstrated significant antibacterial activity against clinically relevant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1]. Key findings for this class include: bactericidal activity against both replicating and stationary phase–persistent planktonic cells; activity against biofilm-incorporated cells of both MRSA and P. aeruginosa; broad-spectrum activity against carbapenemase-producing Enterobacter sp.; and only moderate cytotoxicity against human cell lines [1]. Notably, the class demonstrates activity against all three growth forms (planktonic replicating, planktonic persister, and biofilm-incorporated) simultaneously—a rare profile among antimicrobial scaffolds [1].

Antimicrobial Discovery Natural Products Biofilm

Evidence-Backed Procurement Scenarios: When 4-(4-Bromophenoxy)phenol Is the Scientifically Justified Choice


Agrochemical Intermediate Supply: Synthesis of (Phenoxyphenoxy)propionate Herbicides Requiring Para-Bromo Substitution

Based on patent documentation from The Dow Chemical Company [1], this compound is a required intermediate for synthesizing 2-(4-(2′-halo-4′-bromophenoxy)phenoxy)propionate herbicides. Procurement should be prioritized when the synthetic route demands the 4-bromo substitution pattern specifically—non-brominated or differently halogenated phenoxyphenols will not yield the claimed herbicidal activity in the final product. The compound's free phenolic hydroxyl group also enables esterification with propionate moieties, while the bromine atom can participate in subsequent coupling reactions or remain in the final herbicidal structure as required for target-site binding. Users should verify purity by HPLC (commercial grades available at ≥98%) and store at 0–8°C to maintain stability .

Environmental Analytical Standards: Monitoring and Quantification of Halogenated Disinfection Byproducts in Water Treatment

Given the detection of 0.355 ng/L of this compound in Songhua River water [1] and its classification among coupling phenolic DBPs exhibiting toxicity 1–3 orders of magnitude higher than non-halogenated precursors [1], this compound serves as an essential analytical standard for environmental monitoring programs. It is specifically relevant for studies investigating DBP formation during oxidative water treatment followed by chlorination, where halogenated phenoxyphenols emerge as high-toxicity transformation products. The bromo analog is particularly suitable as a representative halogenated DBP standard because it exhibits comparable toxicity elevation to the iodo analog while being synthetically more accessible and stable.

Heavy-Atom Photochemistry Research: Singlet Oxygen Generation and Fluorescence Studies

The bromine atom in 4-(4-bromophenoxy)phenol provides sufficient spin-orbit coupling to enable singlet oxygen generation upon irradiation—a photochemical property absent in fluoro- and chloro-analogs [1]. The compound exhibits fluorescence emission at ~275 nm (excitation 240–280 nm) with a quantum yield of 0.065% [1]. These parameters make it suitable for photo-oxidation catalyst development, photodynamic material studies, and fundamental investigations of heavy-atom effects on intersystem crossing. The compound's solubility in tetrahydrofuran, chloroform, and dimethylformamide [1] facilitates solution-phase photophysical characterization.

Antimicrobial Scaffold Development: Minimal Brominated Phenoxyphenol Core for SAR Studies

For researchers developing antimicrobial agents based on the brominated phenoxyphenol scaffold, this compound provides the minimally substituted core structure—a single bromine at the para position with an unsubstituted opposing phenol ring [1]. This makes it an ideal starting point for systematic structure-activity relationship (SAR) investigations, allowing researchers to explore the effect of additional bromination or other functional group modifications on antibacterial potency, biofilm eradication, and cytotoxicity profiles. The class-level activity against MRSA persisters and biofilm-incorporated cells [1] establishes biological relevance for this scaffold, while the compound's dual reactive handles (phenolic hydroxyl and aryl bromide) provide synthetic versatility for library generation via etherification, esterification, or cross-coupling chemistry .

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